molecular formula C9H10N2O3S B3180485 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide CAS No. 179485-19-9

4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Cat. No.: B3180485
CAS No.: 179485-19-9
M. Wt: 226.25 g/mol
InChI Key: MGUCQKMVEFZINK-UHFFFAOYSA-N
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Description

4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide (CAS 179485-19-9) is a high-purity small molecule building block based on the potent 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold . This heterocyclic scaffold is recognized as a versatile and powerful peptidomimetic template that docks to the active site of (chymo)trypsin-like serine proteases in a predictable, substrate-like fashion . Its primary research value lies in probing the S' subsites of enzymes such as human leukocyte elastase (HLE), proteinase 3 (PR 3), and cathepsin G (Cat G) . By exploiting binding interactions with both the S and S' subsites of a target enzyme, derivatives of this scaffold can achieve greatly enhanced inhibitory potency and enzyme selectivity . This makes it a critical tool for investigating protease-antiprotease imbalances associated with pathological states like cystic fibrosis, pulmonary emphysema, chronic bronchitis, and arthritis . The compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1,1-dioxo-1,2,5-thiadiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c12-9-8(10-15(13,14)11-9)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGUCQKMVEFZINK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NS(=O)(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4 Benzyl 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

Retrosynthetic Analysis of the 1,2,5-Thiadiazolidine 1,1-dioxide Ring System

A retrosynthetic analysis of the 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide structure provides a logical framework for devising its synthesis. The core of the molecule is a five-membered cyclic sulfamide (B24259), also known as a sulfadiazine. The primary disconnections can be conceptualized as follows:

Amide Bond Disconnection (C-N bond): Cleavage of the endocyclic amide bond between the carbonyl carbon (C3) and the nitrogen at the 5-position leads to an N-(sulfamoylmethyl)-N-benzylamine precursor. This linear intermediate would require an intramolecular cyclization to form the target heterocycle.

Sulfamide Bond Disconnections (S-N bonds): A more fundamental approach involves disconnecting the two sulfur-nitrogen bonds of the sulfamide moiety. This strategy points towards a bifunctional precursor, such as an N-benzyl substituted 1,2-diamine derivative, which can be cyclized with a sulfuryl group donor. For the specific target containing a carbonyl group, a more logical precursor is an N-benzylamino acid derivative, like N-benzylglycine amide or its ester. This precursor contains the required carbon and nitrogen backbone (N-C-C=O) and can be cyclized by forming the two S-N bonds with a suitable sulfonylating agent.

These retrosynthetic pathways suggest that key starting materials would include N-benzyl substituted amino acids or their derivatives, and a reagent capable of installing the -SO₂- group, such as sulfuryl chloride, sulfamide, or chlorosulfonyl isocyanate.

Precursors and Starting Materials for the Synthesis of this compound and its Derivatives

Several synthetic routes have been developed for the construction of the 1,2,5-thiadiazolidine 1,1-dioxide ring system. These methodologies utilize different precursors and strategic bond formations to achieve the desired heterocyclic core.

Routes Involving Chlorosulfonyl Isocyanate

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent for constructing heterocyclic systems, including cyclic sulfamides. nih.gov Its utility lies in its ability to introduce both the sulfonyl group and one of the nitrogen atoms required for the 1,2,5-thiadiazolidine ring.

A plausible synthetic sequence starting from an N-benzylamino acid ester, such as ethyl N-benzylglycinate, is outlined below. The amino ester reacts with CSI, where the isocyanate group is attacked by the secondary amine. The resulting intermediate, a sulfamoyl chloride, can then undergo an intramolecular cyclization upon treatment with a base to yield the desired this compound. This approach offers a convergent and efficient pathway to the target molecule. Previous studies have demonstrated the feasibility of synthesizing five-membered cyclic sulfamides from natural amino acids and CSI, followed by a 5-exo-tet closure with a base. nih.gov

Table 1: Representative Synthesis of 1,2,5-Thiadiazolidin-3-one 1,1-dioxides using CSI

Starting MaterialReaction StepsKey ConditionsProductYield (%)
Amino Acid Ester1. Reaction with CSI 2. Base-mediated cyclization1. Toluene, 0 °C to rt 2. K₂CO₃, DMSON-Substituted 1,2,5-Thiadiazolidin-3-one 1,1-dioxide75-90
β-Amino Alcohol1. Reaction with CSI 2. Intramolecular cyclization1. CH₂Cl₂, -78 °C 2. TriethylamineSubstituted 1,2,5-Thiadiazolidin-3-one 1,1-dioxideVariable

Approaches from Aziridines and Diaziridines

The use of strained three-membered rings like aziridines presents another potential, albeit less direct, synthetic avenue. The ring-opening of an activated aziridine, such as an N-sulfonyl aziridine-2-carboxamide, with a nitrogen nucleophile could theoretically generate a linear precursor suitable for cyclization. Alternatively, the reaction of an aziridine-2-carboxylate (B8329488) with sulfamide could be envisioned to form the heterocyclic system. However, this route is often complicated by issues of regioselectivity and the stability of intermediates. While oxidative sulfonamidation reactions are known to sometimes produce aziridines as byproducts, their direct application as stable precursors for this specific ring system is not as well-established as other methods.

Synthesis via N-Allyl Sulfamides

Intramolecular cyclization of unsaturated sulfonamides is a powerful strategy for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This approach can be adapted for the synthesis of the 1,2,5-thiadiazolidine ring. The synthesis would begin with the preparation of a suitable precursor, such as an N-allyl-N'-benzylsulfamide derivative. This can be achieved by reacting benzylamine (B48309) with a sulfamoyl chloride followed by allylation. nsf.gov

The key step is the intramolecular oxidative cyclization of this precursor. Various reagents and catalysts can be employed to effect this transformation, including palladium complexes or hypervalent iodine reagents. chemrxiv.org The reaction proceeds via the electrophilic activation of the allyl double bond, followed by the intramolecular attack of the sulfonamide nitrogen, leading to the formation of the five-membered ring. Subsequent oxidation or functional group manipulation would be required to install the carbonyl group at the C3 position.

Ring Contraction Reactions from Larger Heterocycles

Ring contraction of six-membered heterocycles provides an elegant and effective method for synthesizing five-membered rings like 1,2,5-thiadiazoles. Specifically, the oxidative ring contraction of 4H-1,2,6-thiadiazin-4-one derivatives has been shown to yield 1,2,5-thiadiazol-3(2H)-one 1,1-dioxides. mdpi.comhw.ac.uk

This strategy involves the synthesis of a 4H-1,2,6-thiadiazine precursor bearing the required benzyl (B1604629) substituent. Treatment of this six-membered ring with a strong oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can induce an oxidative rearrangement. mdpi.comresearchgate.net This process leads to the extrusion of a carbon atom and the contraction of the ring to form the more stable five-membered 1,2,5-thiadiazolidinone 1,1-dioxide scaffold. For instance, the oxidation of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with m-CPBA yields 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide, a compound structurally analogous to the target molecule. mdpi.com Photochemical methods using visible light and molecular oxygen have also been successfully employed for similar ring contractions. nih.gov

Table 2: Ring Contraction of 4H-1,2,6-Thiadiazines

PrecursorReagent/ConditionProduct TypeYield (%)Reference
3,5-Diphenyl-4H-1,2,6-thiadiazin-4-onem-CPBA, DCM1,2,5-Thiadiazol-3(2H)-one 1,1-dioxide29 mdpi.com
Substituted 1,2,6-ThiadiazinesVisible light, ³O₂, ambient temp.1,2,5-Thiadiazol-3(2H)-one 1-oxide39-100 nih.gov

Reaction Conditions and Optimization Strategies for High Yield and Purity

Optimizing the reaction conditions is crucial for achieving high yield and purity of the final product, this compound. The ideal conditions vary significantly depending on the chosen synthetic route.

For syntheses involving chlorosulfonyl isocyanate , the choice of base and solvent is critical for the final cyclization step. A non-nucleophilic, moderately strong base is often preferred to promote the intramolecular reaction while minimizing side reactions. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often used to ensure the solubility of the intermediates. nih.gov Temperature control is also important, as the initial reaction with CSI is highly exothermic.

In ring contraction reactions , the stoichiometry of the oxidizing agent (e.g., m-CPBA) must be carefully controlled to prevent over-oxidation or degradation of the product. mdpi.com The reaction progress should be monitored closely using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For photochemical reactions, optimization parameters include the wavelength and intensity of the light source, the choice of solvent (which can affect the lifetime of reactive oxygen species), and the reaction time. nih.gov Continuous-flow reactors can offer advantages over batch processes by providing better control over irradiation and temperature.

For N-allyl sulfamide cyclizations , the selection of the catalyst and oxidant system is paramount. Palladium catalysts are commonly used, and their efficiency can be influenced by the choice of ligands. usm.edu Reaction optimization involves screening different catalysts, solvents, bases, and temperatures to maximize the yield of the desired cyclized product and minimize the formation of isomers or byproducts.

Across all methods, purification of the final compound is a critical step. Column chromatography on silica (B1680970) gel is a standard technique. The choice of eluent system must be optimized to ensure good separation of the product from any unreacted starting materials or byproducts. Recrystallization can be employed as a final step to obtain a product of high purity.

Table 3: General Parameters for Optimization

ParameterVariables to ConsiderRationale
SolventPolarity (e.g., DCM, THF, MeCN, DMSO), aprotic vs. proticAffects solubility of reactants and intermediates, can influence reaction rates and pathways.
BaseStrength (e.g., K₂CO₃, Et₃N, DBU), stoichiometryCrucial for deprotonation steps and promoting cyclization; prevents unwanted side reactions.
Temperature-78 °C to refluxControls reaction kinetics and selectivity; low temperatures can minimize byproduct formation.
CatalystType (e.g., Pd, Ru, Sc), loading (mol%)Essential for specific transformations like cross-coupling or cycloisomerization.
ConcentrationReactant concentration (Molarity)Can influence reaction rates, especially for bimolecular steps, and can favor intramolecular vs. intermolecular processes.

Stereoselective Synthesis of Chiral 1,2,5-Thiadiazolidine 1,1-dioxides

The development of stereoselective methods for the synthesis of chiral 1,2,5-thiadiazolidine 1,1-dioxides is crucial for accessing enantiomerically pure compounds, which are often required for biological applications. Research has focused on the asymmetric reduction of prochiral 1,2,5-thiadiazole (B1195012) 1,1-dioxides and subsequent diastereoselective transformations.

A notable strategy involves a two-step process starting from 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides. acs.orgfao.org The first step is an asymmetric ruthenium-catalyzed transfer hydrogenation, which is followed by a diastereoselective hydride addition. acs.org This sequence allows for the enantioselective synthesis of both cis- and trans-3,4-disubstituted thiadiazolidines. acs.orgfao.org The cis-isomers are obtained directly from this process, and interestingly, they can undergo a novel isomerization to the trans-isomers under acidic conditions. acs.org

The starting materials, 3,4-disubstituted 1,2,5-thiadiazole 1,1-dioxides, can be efficiently prepared from the corresponding 1,2-diketones and sulfamide. sci-hub.seacs.org An improved protocol utilizes N,N'-bis(trimethylsilyl)sulfamide as a less polar reagent to overcome the poor solubility of sulfamide in aprotic solvents, leading to higher yields of the thiadiazole 1,1-dioxides. bohrium.com

The key to the stereoselectivity lies in the asymmetric reduction of the C=N double bonds in the thiadiazole 1,1-dioxide ring. bohrium.com For aryl,alkyl substituted derivatives, regio- and enantioselective reductions of the alkyl-substituted C4,N5-double bond have been achieved with high yields and excellent enantiopurities. bohrium.com The subsequent transformation of the resulting thiadiazolines into cis-thiadiazolidines can be accomplished with high yields using reagents like lithium borohydride (B1222165) (LiBH4) in tetrahydrofuran (B95107) (THF). bohrium.com

Another approach to stereoselective synthesis involves the successive Grignard addition and hydride reduction of 1,2,5-thiadiazole 1,1-dioxides. sci-hub.se This method allows for the introduction of different substituents at the 3 and 4 positions, leading to unsymmetrical 1,2,5-thiadiazolidine 1,1-dioxides. sci-hub.se The stereoselectivity of the hydride reduction is influenced by the adjacent stereogenic center created by the initial Grignard addition. sci-hub.se For instance, the use of LiAlH4 in THF has been shown to produce mixtures of cis and trans isomers with moderate diastereoselectivity. sci-hub.se

These chiral thiadiazolidine 1,1-dioxides are valuable precursors for the synthesis of chiral 1,2-diamines and 2,3-diamino acids. acs.orgbohrium.com The ring-opening of the thiadiazolidine can be achieved by methods such as refluxing in hydrazine (B178648) monohydrate or treatment with 2N HBr in the presence of phenol. sci-hub.sebohrium.com

Table 1: Key Data on Stereoselective Synthesis of 1,2,5-Thiadiazolidine 1,1-dioxides

Starting Material Key Reagents/Catalysts Product Configuration Yield Enantiomeric Excess (ee) Reference
3,4-Disubstituted 1,2,5-thiadiazole 1,1-dioxides 1. Ru-catalyst (for transfer hydrogenation) 2. Hydride source (e.g., LiBH4) cis- and trans-isomers High Excellent acs.orgbohrium.com

Green Chemistry Principles Applied to the Synthesis of this Compound Class

The application of green chemistry principles to the synthesis of 1,2,5-thiadiazolidine 1,1-dioxides is an emerging area of focus, aiming to reduce the environmental impact of chemical processes. While specific studies on the green synthesis of this compound are not extensively documented, the twelve principles of green chemistry provide a framework for developing more sustainable synthetic routes.

Key principles that can be applied include:

Use of Greener Solvents: Traditional organic syntheses often employ volatile and toxic solvents. chemistryjournals.net A greener approach would involve the use of alternative solvents such as water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, developing synthetic steps that can be performed in aqueous media would significantly reduce the environmental footprint.

Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and allow for reactions to be performed under milder conditions. mdpi.com The aforementioned ruthenium-catalyzed asymmetric transfer hydrogenation is an example of catalysis in the synthesis of chiral thiadiazolidines. acs.org Future research could focus on developing more environmentally benign and recyclable catalysts.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org The condensation reaction of 1,2-diketones with sulfamide to form the thiadiazole 1,1-dioxide core is a relatively atom-economical process. mdpi.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce energy consumption. greenchemistry-toolkit.org The development of solvent-free, grinding, or microwave-assisted synthetic methods could be explored for the synthesis of thiadiazolidinone (B1220539) derivatives. mdpi.comresearchgate.net For example, a solvent-free approach for the synthesis of related 3,5-disubstituted-1,2,4-thiadiazoles has been developed using basic alumina (B75360) and grinding at room temperature, achieving excellent yields in a short time. mdpi.com

Use of Renewable Feedstocks: While not yet prevalent for this specific compound class, the long-term goal of green chemistry is to utilize renewable starting materials. chemistryjournals.net

Table 2: Application of Green Chemistry Principles to the Synthesis of 1,2,5-Thiadiazolidin-3-one 1,1-dioxides

Green Chemistry Principle Potential Application in Synthesis Benefit
Greener Solvents Use of water, ionic liquids, or solvent-free conditions. chemistryjournals.net Reduced toxicity and environmental pollution.
Catalysis Development of recyclable and environmentally benign catalysts. mdpi.com Increased reaction efficiency, lower energy consumption.
Atom Economy Optimizing reactions to maximize the incorporation of starting materials into the final product. greenchemistry-toolkit.org Waste reduction.

Chemical Reactivity and Transformation Studies of 4 Benzyl 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

Ring-Opening Reactions and Subsequent Transformations

Information regarding specific ring-opening reactions for 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide is not extensively covered in the reviewed scientific literature. The stability of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide core, a cyclic sulfamide (B24259), suggests that harsh conditions would be necessary to cleave the ring structure. In related heterocyclic systems, oxidative ring contraction has been observed, such as the conversion of 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one with meta-chloroperoxybenzoic acid to yield a 1,2,5-thiadiazol-3(2H)-one 1,1-dioxide derivative. mdpi.com However, analogous ring-opening or contraction studies starting from this compound are not prominently documented.

Functional Group Interconversions on the Thiadiazolidinone (B1220539) Moiety

Studies on closely related N,N'-substituted 1,2,5-thiadiazolidine 1,1-dioxides have demonstrated the feasibility of functional group interconversions, primarily centered on the nitrogen atoms of the heterocyclic ring. nih.gov These transformations typically involve protection and deprotection sequences or acylation reactions. For instance, a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms can be removed using trifluoroacetic acid. nih.gov The resulting free amine can then undergo subsequent reactions, such as acylation. nih.gov While these examples establish the chemical tractability of the cyclic sulfamide moiety, specific studies detailing such interconversions on the this compound scaffold are limited.

Electrophilic and Nucleophilic Reactions of the Cyclic Sulfone

Detailed studies focusing specifically on the electrophilic and nucleophilic reactions of this compound are not widely available. In principle, the cyclic sulfone structure presents several sites for potential reactions. The nitrogen atoms, depending on their substitution, could exhibit nucleophilic character. Conversely, the electrophilicity of the carbonyl carbon and the sulfur atom of the sulfone group could allow for reactions with various nucleophiles. The acidity of the protons on the carbon adjacent to the benzyl (B1604629) group might also enable reactions via an enolate-type intermediate under suitable basic conditions. However, specific experimental data documenting these transformations for this particular compound is scarce in the current body of literature.

Transition Metal-Catalyzed Transformations Involving this compound

The application of this compound as a substrate in transition metal-catalyzed transformations is not a well-documented area of research. Heterocyclic compounds are often employed as ligands or substrates in cross-coupling and other metal-catalyzed reactions, but specific examples involving this thiadiazolidinone dioxide derivative are not prominently reported.

Charge Transfer Complex Formation and Spectroscopic Investigations

The ability of substituted 1,2,5-thiadiazolidin-3-one 1,1-dioxides to act as electron donors in the formation of charge transfer (CT) complexes has been a subject of detailed investigation. These studies provide significant insight into the molecule's electronic properties.

Donor-Acceptor Interactions and Stoichiometry

Research on a closely related analogue, 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide, has demonstrated its capacity to form charge transfer complexes with known π-acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) and tetracyanoethylene (B109619) (TCNE). rsc.org Spectrophotometric studies have confirmed the formation of these CT complexes, which are characterized by the appearance of new, broad absorption bands in the visible region of the spectrum. rsc.org The interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the thiadiazolidinone donor to the lowest unoccupied molecular orbital (LUMO) of the acceptor. rsc.orgnih.gov

The stoichiometry of these donor-acceptor complexes has been determined to be a 1:1 molar ratio, as established by the continuous variations method (Job's method). rsc.orgscienceopen.com This indicates that one molecule of the thiadiazolidinone derivative interacts with one molecule of the acceptor to form the stable CT complex. rsc.org

Thermodynamic and Spectroscopic Characterization of Charge Transfer Complexes

The stability and electronic properties of the charge transfer complexes formed by 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide with DDQ and TCNE have been quantitatively assessed using the Benesi-Hildebrand equation. rsc.org This analysis allows for the determination of key physical parameters.

Spectroscopic investigations in chloroform (B151607) at room temperature have yielded data on the stability constant (KCT) and the molar extinction coefficient (εCT) of the complexes. rsc.org Further analysis provides thermodynamic parameters such as the standard free energy change (ΔG°), which indicates the spontaneity of the complex formation. Other calculated parameters include the oscillator strength (f), transition dipole moment (μEN), and the ionization potential (ID) of the donor molecule. rsc.org

Table 1: Spectroscopic and Thermodynamic Data for CT Complexes of 4-isopropyl-2-benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide in Chloroform rsc.org

Acceptor λmax (nm) KCT (L mol-1) εCT (L mol-1 cm-1) ΔG° (kJ mol-1) ID (eV) f μEN (Debye)
DDQ 588 158.42 833.33 -12.54 8.21 0.0211 1.341
TCNE 471 10.70 1111.11 -5.88 8.56 0.0385 1.691

These experimental findings are often supported by quantum chemical calculations using density functional theory (DFT), which can model the electronic structure, molecular orbitals (HOMO and LUMO energies), and theoretical UV-visible spectra of the CT complexes. rsc.org

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Structural Elucidation and Conformational Analysis of 4 Benzyl 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

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Computational and Theoretical Chemistry Studies of 4 Benzyl 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

Quantum Chemical Calculations (DFT, ab initio) on the Molecular Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the molecular structure and energetics of 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide. These methods solve the Schrödinger equation, or a simplified form of it, to provide detailed information about the molecule's geometry, stability, and electronic properties.

DFT methods, such as B3LYP, are often favored for their balance of computational cost and accuracy. For this compound, a geometry optimization would be the first step, allowing for the determination of bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For instance, the planarity of the thiadiazolidinone (B1220539) ring and the orientation of the benzyl (B1604629) group relative to the heterocyclic core would be key structural parameters to be determined. Ab initio methods, like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), while computationally more demanding, can provide benchmark results for comparison.

The energetics of the molecule, including its total energy, heat of formation, and conformational stability, can be calculated with high precision. By mapping the potential energy surface, different conformers of the molecule can be identified, and their relative stabilities can be quantified. This is particularly relevant for the flexible benzyl group, which can adopt various orientations.

Below is a representative table illustrating the kind of structural parameters that can be obtained from DFT calculations for a molecule like this compound, based on typical values for related structures.

ParameterCalculated Value (B3LYP/6-31G*)
S-N Bond Length (Å)1.65
S-C Bond Length (Å)1.80
C=O Bond Length (Å)1.22
N-C=O Bond Angle (°)125.0
O-S-O Bond Angle (°)120.0

Electronic Structure and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic structure of this compound can be thoroughly investigated using quantum chemical calculations. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability.

For this compound, the HOMO is likely to be localized on the benzyl group and the nitrogen atoms of the heterocyclic ring, which are electron-rich regions. Conversely, the LUMO is expected to be centered on the sulfonyl group and the carbonyl carbon, which are electron-deficient sites. A smaller HOMO-LUMO gap would suggest that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

A hypothetical HOMO-LUMO analysis for the title compound might yield the following data:

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

This information is invaluable for predicting how the molecule will interact with other chemical species and its potential role in chemical reactions.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for elucidating reaction mechanisms, and this is particularly true for complex organic molecules. For this compound, theoretical methods can be used to map out the potential energy surface of a given reaction, identifying reactants, products, intermediates, and, crucially, transition states.

Transition state theory is central to this analysis. By locating the transition state structure for a particular reaction step, the activation energy can be calculated, which is a key determinant of the reaction rate. For example, in a reaction involving the deprotonation of the nitrogen atom in the thiadiazolidinone ring, computational methods could be used to model the approach of a base, the breaking of the N-H bond, and the formation of the conjugate acid. The geometry and energy of the transition state for this process would reveal important details about the reaction's feasibility and kinetics. DFT studies on the C-H alkylation of cyclic sulfonamides, for instance, have successfully elucidated the favorability of different reaction pathways by analyzing the Gibbs free energy surfaces. ssrn.comresearchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data (UV-Vis, FT-IR, NMR)

A significant application of quantum chemical calculations is the prediction of spectroscopic properties. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of this compound. This would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These calculated spectra can be compared with experimental data to confirm the electronic transitions occurring within the molecule.

FT-IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and wagging of different functional groups. By comparing the calculated IR spectrum with the experimental one, specific peaks can be assigned to particular molecular vibrations, aiding in the structural elucidation of the compound. For example, the characteristic stretching frequencies of the C=O and SO2 groups would be readily identifiable. Studies on other heterocyclic compounds have shown good agreement between experimental and calculated FT-IR spectra, often with the application of a scaling factor to the calculated frequencies to account for anharmonicity. researchgate.netmdpi.com

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations are commonly used to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. uncw.edu These calculations provide theoretical chemical shift values that can be correlated with experimental data, helping to assign the signals in the NMR spectrum to specific atoms within the molecule. This is particularly useful for complex molecules with many non-equivalent protons and carbons, such as this compound. Computational methods for predicting NMR spectra have become increasingly accurate, with some approaches rivaling the precision of experimental measurements for certain nuclei. github.ionih.gov

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analysis are two computational techniques that provide deeper insights into the electronic structure and reactivity of a molecule.

The MEP map is a visual representation of the charge distribution around a molecule. It highlights regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the oxygen atoms of the sulfonyl and carbonyl groups, while the hydrogen atoms and the region around the sulfur atom would exhibit positive potential.

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals. This allows for the quantification of hyperconjugative interactions, which are stabilizing interactions resulting from the donation of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. For the title compound, NBO analysis could reveal the extent of electron delocalization within the thiadiazolidinone ring and the nature of the interactions between the benzyl group and the heterocyclic core.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations are typically performed on single, static molecules, molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational landscape and its interactions with its environment.

For this compound, MD simulations could be used to study the flexibility of the molecule, particularly the rotation of the benzyl group and the puckering of the thiadiazolidinone ring. By simulating the molecule in a solvent, such as water or an organic solvent, the influence of the solvent on the molecule's conformation and dynamics can be investigated.

Furthermore, MD simulations are a powerful tool for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, the nature of the intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern the solid-state packing of the molecule can be explored. researchgate.net These simulations can provide insights into the crystal structure and physical properties of the compound. Such simulations have been effectively used to understand the interactions between sulfonamides and biological targets. peerj.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Approaches Based on Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These approaches rely on the calculation of a large number of molecular descriptors, which are numerical values that encode different aspects of the molecule's structure and properties.

For a class of compounds including this compound, a QSAR study could be performed to identify the key structural features that are important for a particular biological activity, such as enzyme inhibition. This would involve synthesizing a series of analogues with different substituents on the benzyl group or the heterocyclic ring, measuring their biological activity, and then using statistical methods to build a mathematical model that relates the activity to the calculated molecular descriptors.

Similarly, a QSPR study could be used to predict physical properties such as solubility, melting point, or chromatographic retention time. These models can be highly valuable in the drug discovery and development process, as they allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and testing.

Applications of the 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide Scaffold in Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate in Complex Molecule Construction

The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold serves as a powerful and effective synthetic intermediate, particularly in the design of targeted enzyme inhibitors. Its rigid heterocyclic structure provides a predictable framework that can be strategically modified to interact with the active sites of specific enzymes, most notably serine proteases.

Researchers have demonstrated that this scaffold acts as a bioisostere of a peptide unit, allowing it to dock into the active sites of (chymo)trypsin-like proteases in a substrate-like manner. nih.gov This mimicry is a key feature that enables the development of potent and highly selective inhibitors. By attaching various amino acid residues or other recognition elements to the core scaffold, chemists can probe the S and S' subsites of a target enzyme. nih.gov This strategic functionalization can lead to compounds with significantly enhanced inhibitory potency and selectivity for specific proteases such as human leukocyte elastase (HLE), proteinase 3, and cathepsin G. nih.gov

The synthesis of these complex molecules often involves a multi-step process where the core scaffold is first constructed and then elaborated upon. For instance, attaching a phosphate (B84403) leaving group to the scaffold has been shown to yield highly potent, time-dependent inhibitors of HLE. nih.govresearchgate.net This highlights the scaffold's role as a foundational building block upon which molecular complexity and specific biological activity can be systematically built.

Table 1: Examples of Serine Proteases Targeted by Inhibitors Based on the 1,2,5-Thiadiazolidin-3-one 1,1-dioxide Scaffold

Enzyme Target Therapeutic Area Reference
Human Leukocyte Elastase (HLE) Inflammatory Diseases nih.govnih.gov
Proteinase 3 (PR3) Vasculitis nih.gov
Cathepsin G (Cat G) Inflammation, Cardiovascular Disease nih.gov

Development of Novel Heterocyclic Systems Incorporating the Thiadiazolidinone (B1220539) Core

The inherent reactivity and structural features of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide core make it a valuable starting point for the development of novel and more complex heterocyclic systems. The scaffold can be viewed as a versatile platform that allows for the introduction of diverse functionalities and the construction of fused or spirocyclic ring systems.

Synthetic strategies often involve leveraging the nitrogen atoms of the thiadiazolidinone ring for further reactions. For example, N-alkylation or N-arylation can introduce substituents that modulate the molecule's physical, chemical, and biological properties. Furthermore, the core structure can be incorporated into larger, multi-ring systems through cyclization reactions involving functional groups attached to the scaffold. While much of the documented work focuses on its application in protease inhibition, the fundamental chemistry of N-sulfonylated heterocycles suggests broader synthetic utility. nih.govmdpi.com The development of novel synthetic methods, such as palladium-catalyzed cross-coupling reactions on related sulfur-nitrogen heterocycles, opens up possibilities for creating diverse libraries of compounds based on the thiadiazolidinone core for various applications in drug discovery and materials science. nih.gov

Potential in Polymer Chemistry and Advanced Materials as Monomers or Building Blocks

While the direct application of 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide as a monomer in polymer synthesis is not yet extensively documented, the structural characteristics of its core scaffold suggest significant potential in materials science. Nitrogen-containing heterocycles are increasingly recognized for their utility in creating functional polymers. openmedicinalchemistryjournal.com

The related aromatic class of compounds, 1,2,5-thiadiazole (B1195012) 1,1-dioxides, has been investigated for the construction of functional molecular materials. mdpi.com These compounds exhibit interesting electrochemical and magnetic properties, making them attractive for applications in electronics and spintronics. mdpi.com By analogy, the saturated 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold, with its high density of heteroatoms and polar functional groups (sulfonyl and carbonyl), could be explored as a unique building block for specialty polymers.

The presence of two distinct nitrogen atoms allows for the possibility of creating bifunctional monomers. For example, after appropriate functionalization with polymerizable groups (e.g., vinyl, acrylate, or epoxide moieties), the scaffold could be incorporated into polymer backbones or as pendant groups. Such polymers could exhibit enhanced thermal stability, specific recognition properties, or unique dielectric characteristics due to the polar nature of the sulfonyl group. The field of N-sulfonylated heterocycles has shown that these motifs can participate in polymerization reactions, such as the anionic ring-opening polymerization of N-sulfonylaziridines, indicating a precedent for using such structures to build macromolecules. researchgate.net

Applications in Supramolecular Chemistry and Host-Guest Interactions

The 1,2,5-thiadiazolidin-3-one 1,1-dioxide scaffold possesses key structural features that make it an intriguing candidate for applications in supramolecular chemistry and the design of host-guest systems. The molecule contains both hydrogen bond donors (the N-H group at position 2) and multiple hydrogen bond acceptors (the oxygen atoms of the carbonyl and sulfonyl groups).

This arrangement of functional groups provides the potential for the scaffold to participate in self-assembly processes, forming well-defined supramolecular structures such as tapes, sheets, or rosettes through intermolecular hydrogen bonding. The formation of such assemblies is a cornerstone of crystal engineering and the development of new materials with tailored properties.

Furthermore, the scaffold could be incorporated into larger macrocyclic hosts designed to recognize and bind specific guest molecules. The polar interior and potential for derivatization on the exterior of such a macrocycle could create specific binding pockets for small molecules or ions. The general ability of sulfonamide-containing heterocycles to engage in complexation and form secondary interactions is an active area of research. researchgate.netnih.gov The defined geometry and rich functionality of the 1,2,5-thiadiazolidin-3-one 1,1-dioxide core make it a promising, albeit underexplored, platform for designing novel host systems and studying fundamental host-guest interactions.

Future Directions and Emerging Research Avenues for 4 Benzyl 1,2,5 Thiadiazolidin 3 One 1,1 Dioxide

Development of Novel and Sustainable Synthetic Strategies

The synthesis of 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide and its derivatives is an area ripe for innovation, with a focus on developing more sustainable and efficient methods. Current synthetic approaches often rely on traditional, multi-step procedures that may involve harsh reagents and generate significant waste. Future research could explore several promising avenues:

Green Chemistry Protocols: The application of green chemistry principles could lead to more environmentally friendly synthetic routes. nih.gov This might involve the use of greener solvents, such as water or ionic liquids, and the development of catalyst systems that can be recycled and reused. For instance, vanadyl sulfate (B86663) has been used as a catalyst in the synthesis of thiazolidin-4-one derivatives under ultrasonic irradiation, representing a move towards more sustainable practices. nih.gov

Flow Chemistry: The use of continuous flow reactors could offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and safer reaction conditions.

Biocatalysis: The exploration of enzymatic catalysis for key bond-forming reactions could provide highly selective and environmentally benign synthetic pathways.

Synthetic StrategyPotential AdvantagesKey Research Focus
Green ChemistryReduced environmental impact, use of renewable resourcesDevelopment of recyclable catalysts, use of benign solvents
One-Pot ReactionsIncreased efficiency, reduced wasteDesign of novel multi-component reaction cascades
Flow ChemistryEnhanced control and safety, scalabilityOptimization of reactor design and reaction conditions
BiocatalysisHigh selectivity, mild reaction conditionsIdentification and engineering of suitable enzymes

Exploration of Untapped Reactivity Profiles and Novel Transformations

The reactivity of the 1,2,5-thiadiazole (B1195012) 1,1-dioxide core is a key area for future investigation. mdpi.com While some reactions of this heterocyclic system are known, a systematic exploration of its reactivity profile could uncover novel transformations and expand its synthetic utility.

Ring-Opening and Ring-Expansion Reactions: Investigating the stability of the thiadiazolidinone (B1220539) ring under various conditions could lead to the discovery of novel ring-opening or ring-expansion reactions, providing access to new classes of sulfur- and nitrogen-containing compounds.

Functionalization of the Benzyl (B1604629) Group: The benzyl substituent offers a handle for a wide range of functionalization reactions. Exploring derivatization of the aromatic ring or the benzylic position could lead to a library of analogues with diverse properties.

Reactions at the Nitrogen Atoms: The two nitrogen atoms in the ring present opportunities for N-alkylation, N-arylation, and other modifications, which could significantly impact the electronic properties and biological activity of the molecule.

Oxidative and Reductive Transformations: A deeper understanding of the redox chemistry of the sulfur atom and the heterocyclic ring could lead to new synthetic methodologies. For example, the oxidation of related 1,2,5-thiadiazole 1,1-dioxides can lead to the formation of bis-oxaziridine derivatives. mdpi.com

Reaction TypePotential OutcomeResearch Focus
Ring-Opening/ExpansionAccess to novel scaffoldsStudy of reaction mechanisms under different conditions
Benzyl Group FunctionalizationLibrary of new derivativesDevelopment of selective functionalization methods
Nitrogen Atom ModificationTuning of electronic propertiesExploration of N-alkylation and N-arylation reactions
Redox TransformationsNew synthetic routesInvestigation of oxidative and reductive pathways

Advancements in Materials Science Applications and Functionalization

The unique structure of this compound suggests its potential use in materials science. mdpi.com The combination of a rigid heterocyclic core, a flexible benzyl group, and the potential for intermolecular interactions makes it an interesting building block for functional materials.

Organic Electronics: The electron-withdrawing nature of the sulfone group could impart interesting electronic properties, making derivatives of this compound candidates for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Polymer Chemistry: The molecule could be functionalized with polymerizable groups to be incorporated into novel polymers. The resulting materials could exhibit unique thermal, mechanical, or optical properties.

Crystal Engineering: The potential for hydrogen bonding and other non-covalent interactions could be exploited in the design of crystalline materials with specific packing arrangements and properties, such as nonlinear optical materials or porous frameworks for gas storage.

Application AreaPotential PropertiesResearch Focus
Organic ElectronicsCharge transport, luminescenceSynthesis of derivatives with tailored electronic properties
Polymer ChemistryEnhanced thermal stability, novel optical propertiesDevelopment of functionalized monomers and polymerization methods
Crystal EngineeringNonlinear optical activity, porosityControl of crystal packing through substituent effects

Deeper Computational Insights into Complex Molecular Systems

Computational chemistry can provide invaluable insights into the structure, properties, and reactivity of this compound, guiding future experimental work.

Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of the molecule and the energy barriers between them, which is crucial for understanding its interactions with biological targets or its packing in the solid state.

Electronic Structure Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the electronic properties of the molecule, such as its frontier molecular orbital energies, charge distribution, and aromaticity. This information can help in predicting its reactivity and suitability for various applications.

Reaction Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of known and potential reactions, providing a deeper understanding of the factors that control selectivity and reactivity. This can aid in the design of more efficient synthetic routes.

Molecular Docking Studies: If the compound is investigated for biological activity, molecular docking simulations can predict its binding mode to target proteins, guiding the design of more potent and selective analogues. For instance, docking studies have been used to understand the interaction of thiazolidinone derivatives with enzymes like E. coli MurB and C. albicans CYP51. nih.gov

Computational MethodInformation GainedApplication
Conformational AnalysisPreferred 3D structuresUnderstanding molecular recognition
Electronic Structure CalculationsReactivity, electronic propertiesPredicting suitability for materials science applications
Reaction Mechanism StudiesDetailed reaction pathwaysOptimizing synthetic conditions
Molecular DockingBinding modes to biological targetsGuiding drug design

Design and Synthesis of Advanced Probes for Mechanistic Biological Research

The this compound scaffold could serve as a starting point for the design and synthesis of advanced chemical probes to investigate biological processes.

Activity-Based Probes: By incorporating a reactive group, the molecule could be converted into an activity-based probe (ABP) that covalently modifies the active site of a target enzyme, allowing for its identification and characterization in complex biological samples. researchgate.net

Fluorescent Probes: The attachment of a fluorophore to the this compound core could lead to the development of fluorescent probes for imaging specific biological targets or processes within living cells.

Photoaffinity Probes: The incorporation of a photoreactive group would allow for the creation of photoaffinity probes that can be used to map the binding sites of proteins and other biomolecules.

Probe TypeMechanism of ActionApplication
Activity-Based ProbesCovalent modification of targetEnzyme profiling and target identification
Fluorescent ProbesEmission of light upon bindingCellular imaging
Photoaffinity ProbesLight-induced covalent crosslinkingMapping of binding sites

Q & A

Q. What are the standard synthetic protocols for 4-Benzyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide?

  • Methodological Answer : A common approach involves multi-step reactions starting from benzaldehyde derivatives and thiadiazolidine precursors. For example, a modified protocol involves refluxing substituted benzaldehyde (e.g., 4-benzyl derivatives) with a triazole or thiadiazole precursor in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal under reduced pressure and purification via recrystallization or column chromatography are recommended. Reaction conditions (e.g., solvent polarity, temperature) should be optimized to enhance yield and purity.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm the presence of benzyl, thiadiazolidinone, and sulfone groups. Aromatic protons typically appear at δ 7.2–7.5 ppm, while sulfone resonances are observed near δ 3.5–4.0 ppm .
  • Infrared (IR) Spectroscopy : Key peaks include C=O stretching (~1700 cm1^{-1}) and S=O symmetric/asymmetric vibrations (~1150–1350 cm1^{-1}) .
  • X-ray Diffraction (XRD) : For structural elucidation, single-crystal XRD can resolve bond lengths and angles, particularly the thiadiazolidinone ring conformation and sulfone geometry .

Q. What safety precautions are necessary when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation; work in a fume hood.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture.
  • Disposal : Follow institutional guidelines for halogenated organic waste. Neutralize residues with dilute sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during synthesis?

  • Methodological Answer : Low yields often arise from incomplete cyclization or side reactions. Strategies include:
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate ring closure.
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes decomposition.
    Refer to analogous thiadiazole syntheses where m-CPBA-mediated oxidation improved ring contraction efficiency .

Q. How do substituents on the benzyl group influence biological activity?

  • Methodological Answer : Substituents alter electronic and steric properties, impacting receptor binding. For example:
  • Electron-withdrawing groups (e.g., -NO2_2, -F) enhance stability but may reduce bioavailability.
  • Bulkier groups (e.g., 2,4-dimethylphenyl) can increase selectivity for specific targets like kinase inhibitors .
    Use computational docking studies (e.g., AutoDock Vina) to predict interactions with biological targets before in vitro assays.

Q. How can stability issues in aqueous buffers be mitigated during pharmacological assays?

  • Methodological Answer : Hydrolysis of the thiadiazolidinone ring is a common instability. Mitigation strategies:
  • Buffer pH Adjustment : Maintain pH 6.5–7.5 to minimize nucleophilic attack on the sulfone group.
  • Co-solvents : Use 10–20% DMSO or PEG-400 to enhance solubility and reduce aggregation.
    Stability data from benzothiadiazine derivatives suggest that electron-donating substituents (e.g., -OCH3_3) prolong half-life in biological media .

Q. How should researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from purity variations or assay conditions. Steps include:
  • Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity.
  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media).
  • Meta-analysis : Compare structural analogs (e.g., pyridothiadiazine derivatives) to identify structure-activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.